Hexamethonium

Beschreibung

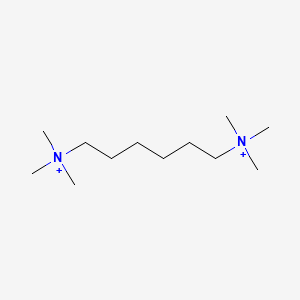

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

60-26-4 |

|---|---|

Molekularformel |

C12H30N2+2 |

Molekulargewicht |

202.38 g/mol |

IUPAC-Name |

trimethyl-[6-(trimethylazaniumyl)hexyl]azanium |

InChI |

InChI=1S/C12H30N2/c1-13(2,3)11-9-7-8-10-12-14(4,5)6/h7-12H2,1-6H3/q+2 |

InChI-Schlüssel |

VZJFGSRCJCXDSG-UHFFFAOYSA-N |

SMILES |

C[N+](C)(C)CCCCCC[N+](C)(C)C |

Kanonische SMILES |

C[N+](C)(C)CCCCCC[N+](C)(C)C |

melting_point |

290-291 |

Andere CAS-Nummern |

60-26-4 |

Verwandte CAS-Nummern |

2079-78-9 (bitartrate) 55-97-0 (dibromide) 60-25-3 (chloride) 870-62-2 (diiodide) |

Synonyme |

Bitartrate, Hexamethonium Bromide, Hexamethonium Chloride, Hexamethonium Depressin Dibromide Dihydrate, Hexamethonium Dibromide, Hexamethonium Dichloride Dihydrate, Hexamethonium Dihydrate, Hexamethonium Dibromide Dihydrate, Hexamethonium Dichloride Dihydroxide, Hexamethonium Diiodide, Hexamethonium Dimethylsulfate, Hexamethonium Diperchlorate, Hexamethonium Hexamethonium Hexamethonium Bitartrate Hexamethonium Bromide Hexamethonium Chloride Hexamethonium Dibromide Hexamethonium Dibromide Dihydrate Hexamethonium Dichloride Dihydrate Hexamethonium Dihydroxide Hexamethonium Diiodide Hexamethonium Dimethylsulfate Hexamethonium Diperchlorate Hexamethonium Iodide Hexamethonium Monotartrate Hexonium Iodide, Hexamethonium Monotartrate, Hexamethonium |

Herkunft des Produkts |

United States |

Molecular and Cellular Mechanisms of Action

Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Antagonism

Hexamethonium acts as a blocker of neuronal nicotinic acetylcholine receptors (nAChRs) wikipedia.orgcaymanchem.commedchemexpress.comrndsystems.comadooq.comwikipedia.orgderangedphysiology.com. These receptors are ligand-gated ion channels that play a critical role in fast synaptic signaling in both the central and peripheral nervous systems pnas.org. By binding to these receptors, this compound inhibits the transmission of signals, particularly within the autonomic ganglia that regulate sympathetic and parasympathetic nervous system functions wikipedia.orgwikipedia.orgderangedphysiology.com.

Specificity for Ganglionic nAChRs versus Muscarinic Receptors and Skeletal Neuromuscular Junction Receptors

A key characteristic of this compound's pharmacological profile is its selectivity for specific nAChR populations. It exhibits a high affinity for the nAChRs located in autonomic ganglia, which are crucial for signal transmission between preganglionic and postganglionic neurons in both sympathetic and parasympathetic pathways wikipedia.orgwikipedia.orgderangedphysiology.com. Crucially, this compound demonstrates minimal to no interaction with muscarinic acetylcholine receptors (mAChRs), which are involved in parasympathetic postganglionic neurotransmission and are located on target organs wikipedia.org. Furthermore, it does not significantly affect the nicotinic receptors found at the skeletal neuromuscular junction, which are responsible for mediating neuromuscular transmission and muscle contraction wikipedia.org. This distinct selectivity profile means this compound primarily impacts ganglionic transmission, differentiating it from agents that affect muscarinic receptors or neuromuscular junction nAChRs wikipedia.orgacnp.org. Studies have indicated that this compound is more sensitive to α3β4α5 nAChR subtypes compared to other ganglionic receptor variants like α3β4, α3β2, and α3β2α5 medchemexpress.com.

Non-Depolarizing Blocking Characteristics

This compound functions as a non-depolarizing blocker of nAChRs wikipedia.orgcaymanchem.com. Unlike depolarizing agents that cause sustained opening of the receptor channel and initial depolarization, non-depolarizing blockers competitively inhibit the binding of the endogenous agonist, acetylcholine (ACh), to the receptor's orthosteric site openanesthesia.org. This competitive antagonism prevents the conformational change necessary for channel opening and subsequent ion flux openanesthesia.org. The binding of this compound to the receptor is dynamic, involving repeated association and dissociation. Consequently, an increased concentration of ACh can overcome the block by outcompeting the antagonist for receptor binding openanesthesia.org. This mechanism contrasts with depolarizing blockers, which lead to prolonged receptor activation and subsequent channel inactivation derangedphysiology.com.

Mechanisms of Ion Channel Modulation

This compound modulates nAChR function through several mechanisms, primarily involving direct interaction with the ion channel itself and potentially allosteric modulation of receptor conformation.

The primary mechanism by which this compound antagonizes neuronal nAChRs is through the blockade of the ion pore wikipedia.org. This action directly obstructs the passage of ions, thereby preventing the receptor's signal-transducing function wikipedia.orgacnp.org. This pore blockade can occur in a voltage-sensitive manner, potentially shortening channel opening times or causing reversible channel blockade acnp.org.

Mixed Competitive and Non-Competitive Antagonism Considerations

This compound's antagonistic activity is often described as having mixed competitive and non-competitive characteristics, depending on the specific nAChR subtype and experimental context medchemexpress.comnih.govnih.gov. For instance, studies on α4β2 nAChRs suggest a non-competitive mode of action, whereas its interaction with α4β4 nAChRs may exhibit features of competitive antagonism nih.gov. This dual nature implies that this compound can interact with the receptor in ways that not only block the ACh binding site but also affect the channel pore or other allosteric sites, leading to a complex inhibition profile nih.gov.

Hexamethonium As a Research Tool in Autonomic Pharmacology

Dissection of Sympathetic and Parasympathetic Pathways

Hexamethonium's ability to block transmission at autonomic ganglia allows researchers to differentiate the roles of the sympathetic and parasympathetic nervous systems in physiological responses. By inhibiting ganglionic neurotransmission, it effectively dampens the activity of both divisions of the autonomic nervous system, enabling the study of their relative contributions and interactions wikipedia.orgrsna.orgderangedphysiology.com.

As a ganglionic blocker, this compound inhibits nerve impulse transmission through both sympathetic and parasympathetic ganglia rsna.orgderangedphysiology.com. It acts as an antagonist at neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs) located in these ganglia, preventing acetylcholine from initiating postsynaptic potentials wikipedia.orgwikipedia.orgnih.govchemeurope.com. This blockade disrupts the signaling cascade necessary for the activation of postganglionic neurons in both sympathetic and parasympathetic pathways wikipedia.orgwikipedia.orgderangedphysiology.com. Consequently, this compound leads to a generalized blockade of autonomic ganglionic transmission, affecting the entire autonomic nervous system at the preganglionic level wikipedia.orgwikipedia.orgchemeurope.combritannica.com. Studies have shown that this blockade can lead to effects such as vascular relaxation, vasodilation, and hypotension due to the reduction in tonic sympathetic activity to blood vessels rsna.orgphysiology.org.

This compound's poor absorption from the gastrointestinal tract and its inability to cross the blood-brain barrier are critical for its use in differentiating central from peripheral cholinergic effects nih.govdrugbank.comnih.gov. Because it primarily acts on peripheral autonomic ganglia, researchers can use this compound to isolate the effects of peripheral cholinergic signaling without interference from central nervous system cholinergic pathways. This distinction is crucial for understanding how autonomic functions are regulated both centrally and peripherally. For example, studies investigating the regulation of heart rate or blood pressure can utilize this compound to determine the extent to which observed effects are mediated by peripheral ganglionic transmission versus central autonomic control centers wikipedia.orgphysiology.org.

Analysis of Ganglionic Transmission Dynamics

This compound's precise action on nAChRs makes it a valuable tool for investigating the temporal and functional characteristics of synaptic transmission within autonomic ganglia.

This compound is highly effective at blocking fast excitatory postsynaptic potentials (fEPSPs) in autonomic ganglia physiology.orgpnas.orgresearchgate.netnih.govjneurosci.orgcapes.gov.brnih.gov. These fEPSPs are typically mediated by acetylcholine acting on nicotinic receptors, and this compound competitively or non-competitively blocks these receptors, thereby preventing the rapid depolarization characteristic of fEPSPs wikipedia.orgwikipedia.orgchemeurope.commedchemexpress.comoup.com. Research has demonstrated that this compound, at specific concentrations, can abolish these fast synaptic events, allowing for the isolation and study of other slower synaptic processes or direct neuronal excitability pnas.orgresearchgate.net. For instance, studies in the superior cervical ganglion have shown that this compound reversibly blocks compound action potentials and EPSPs mediated by nAChRs researchgate.net.

While this compound effectively blocks fast cholinergic transmission, its effects on slow synaptic potentials are more nuanced. In many autonomic ganglia, slow excitatory postsynaptic potentials (sEPSPs) are mediated by muscarinic receptors and are not blocked by this compound, but rather by muscarinic antagonists like atropine (B194438) ahajournals.org. Similarly, slow inhibitory postsynaptic potentials (sIPSPs) can be mediated by various neurotransmitters and interneurons, and their modulation by this compound is less direct or absent ahajournals.org. Research has shown that this compound's primary action is on fast nicotinic transmission, leaving slower, often muscarinic, pathways largely intact, thus enabling the differentiation of these temporal signaling modes pnas.orgahajournals.org. Some studies, however, have indicated that this compound might act as a weak muscarinic antagonist at certain receptor subtypes, though its primary role remains the blockade of nAChRs nih.govnih.govsemanticscholar.org.

Applications in Experimental Physiological Models

Gastrointestinal System Research

Involvement in Enteric Nervous System Reflexes

The enteric nervous system (ENS), often referred to as the "second brain," controls gut motility and secretion through complex local reflexes. Hexamethonium has been instrumental in elucidating the role of nicotinic cholinergic transmission within these reflexes.

In studies involving the mouse colon, this compound has been shown to abolish the activation of myenteric neurons by electrical stimuli, indicating the presence of nicotinic synapses within the neural pathways that mediate these responses physiology.orgnih.gov. Specifically, it effectively blocked the short-latency calcium transients observed in the majority of myenteric neurons, including a significant proportion of calcitonin gene-related peptide (CGRP)-immunoreactive Dogiel type II neurons, suggesting these neurons receive fast excitatory synaptic inputs dependent on nicotinic receptors physiology.orgnih.gov. Similarly, in the guinea pig distal colon, this compound abolished the peristaltic reflex, underscoring the crucial involvement of nicotinic receptors in the initiation of colonic propulsive activity jnmjournal.org. In rat preparations, this compound also demonstrated an ability to abolish coordinated burst firing in rectal nerves during colonic motor complexes, further highlighting its role in ENS reflex activity eneuro.orgeneuro.org.

Modulation of Intestinal Hormone Release in Rat Models

The release of gastrointestinal hormones is a tightly regulated process influenced by neural input. This compound has been utilized in rat models to investigate the neural control mechanisms governing the release of specific hormones.

Research indicates that this compound, acting as a nicotinic receptor antagonist, can influence the release of certain gut peptides. Studies have shown that this compound attenuated the release of somatostatin (B550006) from duodenal explants in rats mdpi.com. Furthermore, in experiments examining the regulation of Met-enkephalin and ghrelin, this compound was found to decrease the in vitro release of Met-enkephalin in rat intestinal preparations jafs.com.pl. These findings suggest that nicotinic cholinergic pathways play a role in modulating the secretion of these hormones.

Vagal Nuclei Stimulation and Gastric Contractions

The vagus nerve plays a significant role in regulating gastric function, and this compound has been employed to differentiate the roles of pre- and post-ganglionic vagal fibers in mediating gastric responses.

In cats, studies involving stimulation of vagal nuclei demonstrated that after this compound blockade of efferent vagal fibers, stimulation of certain brainstem regions no longer augmented gastric motility, while stimulation of other regions elicited gastric contractions that could be abolished by atropine (B194438) or vagotomy nih.gov. In dogs, this compound blocked all observed effects of vagal stimulation on gastric electrical control activity and contractions, indicating that nicotinic receptors are essential for vagal control of gastric motility nih.gov. In rats, intravenous administration of this compound completely inhibited gastric motility, suggesting the involvement of preganglionic cholinergic fibers in vagal control of gastric function semanticscholar.org. Conversely, when microinjected into specific brainstem nuclei, this compound did not block nicotine-induced gastric effects, though vagotomy did, suggesting complex neural circuitry jneurosci.org.

Neurophysiological Research

This compound's capacity to block autonomic ganglionic transmission makes it a valuable tool for probing the autonomic nervous system's influence on central nervous system functions, including cerebral blood flow and sensory processing.

Autonomic Regulation of Cerebral Blood Flow

The autonomic nervous system exerts control over cerebral blood flow (CBF), and this compound has been used to investigate these mechanisms. In spontaneously hypertensive rats experiencing moderate cerebral ischemia, this compound administration resulted in vasodilation and a slight increase in blood flow in cortical, thalamic, and brainstem regions nih.gov. This increase in CBF was associated with a normalization of somatosensory evoked potentials, suggesting an improvement in cerebral function potentially mediated by autonomic regulation of sensory pathways nih.gov.

In a different context, studies on intracranial pressure (ICP) in conscious animals revealed that this compound blockade of sympathetic transmission abolished the increase in arterial pressure in response to elevated ICP, leading to a significant decrease in cerebral perfusion pressure physiology.org. This indicates that sympathetic pathways, blocked by this compound, are involved in maintaining cerebral perfusion pressure during increased ICP physiology.org. Human studies in patients with severe hypertension showed that intramuscular this compound led to a reduction in mean arterial blood pressure, decreased cerebral vascular resistance, and a fall in cerebral blood flow, with cerebral oxygen consumption being maintained by a reduction in cerebral venous oxygen saturation ahajournals.org. Furthermore, this compound has been shown to block the increase in cerebral blood flow induced by facial nerve stimulation, suggesting a parasympathetic mediation of this response sci-hub.se.

Studies on Somatosensory Evoked Potentials

Somatosensory evoked potentials (SSEPs) are electrophysiological measures reflecting the integrity of the somatosensory pathways. This compound has been used to explore the autonomic modulation of these potentials.

In a model of cerebral ischemia in rats, this compound administration not only increased regional cerebral blood flow but also normalized somatosensory evoked potentials, decreasing the latency of the initial evoked potential component nih.gov. This suggests that autonomic pathways, influenced by this compound, can modulate sensory signal processing. In another study, this compound blockade eliminated tachycardia and pressor responses associated with a somatosympathetic reflex, but did not affect tachypnea, indicating that while autonomic ganglionic transmission is involved in cardiovascular adjustments, respiratory responses might be mediated differently researchgate.net.

Investigations into Brainstem-Mediated Responses

The brainstem is a critical control center for numerous autonomic functions. This compound has been employed to investigate brainstem pathways involved in regulating gastric activity and other physiological responses.

As noted in section 4.2.4, this compound was used to study the role of vagal nuclei in gastric contractions, demonstrating the necessity of ganglionic cholinergic transmission for certain vagally mediated responses nih.govnih.govsemanticscholar.orgjneurosci.org. Additionally, this compound was found to abrogate vagus nerve-elicited evoked potentials in the splenic nerve, confirming the involvement of cholinergic ganglionic neurotransmission in transmitting these signals from the brainstem to the periphery pnas.org. In studies examining the effects of corticotropin-releasing factor (CRF), this compound pretreatment in rats blunted locomotor activations and altered regional cerebral metabolic rates in brainstem regions, suggesting an autonomic component to CRF's central actions nih.gov.

Research on Trigeminal Autonomic Systems

This compound bromide has been employed in research models to investigate the role of autonomic pathways in trigeminal nerve-mediated conditions, particularly trigeminal autonomic cephalalgias (TACs) such as cluster headache. Studies utilizing animal models have demonstrated that this compound can inhibit specific neuronal responses associated with these conditions. For instance, in models simulating TAC pathophysiology, stimulation of the superior salivatory nucleus, which activates the trigeminal autonomic reflex arc, elicited both trigeminovascular and cranial autonomic manifestations. These responses were significantly inhibited by this compound bromide, indicating its role in blocking autonomic ganglionic transmission within these pathways oup.comoup.comnih.gov.

Research suggests that this compound's inhibitory effects are most pronounced on longer-latency neuronal responses, which are thought to be mediated by parasympathetic outflow to cranial vasculature. Specifically, it is believed to block projections at the level of the sphenopalatine ganglion, a key relay in the cranial parasympathetic system innervating structures within the trigeminal distribution oup.comoup.comneupsykey.com. Furthermore, studies on feline lingual nerve stimulation have shown that this compound reduced vasodilator responses mediated by parasympathetic fibers associated with the trigeminal nerve, further supporting its utility in studying trigeminal-autonomic reflexes nih.gov.

Table 1: this compound's Effect on Neuronal Responses in Trigeminal Autonomic Cephalalgia Models

| Response Type | Effect of this compound | Pathway Implicated | Reference |

| Longer Latency Neuronal Firing | Inhibited | Cranial parasympathetic projection | neupsykey.com |

| Cranial Autonomic Manifestations | Inhibited | Autonomic arm of the trigeminal autonomic reflex arc | oup.comnih.gov |

| Vasodilator Response (Tongue) | Reduced | Parasympathetic fibers associated with trigeminal nerve | nih.gov |

| Trigeminal Autonomic Reflex Arc | Inhibited | Autonomic ganglionic transmission | oup.comoup.com |

Other Systemic and Organ-Specific Research Applications

Sweat Gland Receptor Pharmacology In Vivo

In the study of human eccrine sweat glands in vivo, this compound has been utilized to characterize the pharmacology of sweat secretion. Research indicates that the axon-reflex response of sweat glands, triggered by stimuli like nicotine (B1678760) and acetylcholine (B1216132), is mediated by nicotinic receptors. This compound effectively inhibited this nicotinic component of the sweat response nih.gov. Additionally, a portion of the direct sweat response was also found to be nicotinic, demonstrating sensitivity to this compound in a dose-dependent manner nih.gov. While the primary neurotransmitter for eccrine sweat secretion is acetylcholine acting on muscarinic receptors, sympathetic cholinergic fibers also innervate sweat glands, releasing acetylcholine that acts on nicotinic receptors to modulate secretion wikipedia.orgchemeurope.comprobiologists.comqscience.com. This compound's ability to block these nicotinic ganglionic receptors allows researchers to differentiate between nicotinic and other receptor-mediated pathways influencing sweat gland activity.

Table 2: this compound's Influence on Sweat Gland Receptor Activity

| Sweat Gland Response | Receptor Type Involved | Effect of this compound |

| Axon-reflex | Nicotinic | Inhibited |

| Direct Response | Nicotinic (component) | Inhibited |

Skeletal Muscle Neuromuscular Junction Studies

This compound is primarily known for its antagonism of neuronal nicotinic acetylcholine receptors (NN) and does not significantly affect the nicotinic acetylcholine receptors (NM) found at the skeletal neuromuscular junction (NMJ) wikipedia.orgchemeurope.com. The NM receptors are responsible for mediating neuromuscular transmission, leading to skeletal muscle contraction upon binding of acetylcholine released from motor neurons jove.comwikipedia.orgmdpi.comfrontiersin.org. Studies have investigated this compound's interaction with acetylcholine receptor channels in frog skeletal muscle fibers using voltage-clamp techniques. These investigations revealed that this compound exhibits antagonism towards cholinoceptor agonists, though its effects on endplate currents were minimal, primarily causing a slight prolongation of the decay phase at hyperpolarized potentials. The log concentration-response curves for acetylcholine-induced currents became less steep in the presence of this compound nih.gov. This confirms its selective action on ganglionic NN receptors rather than the NM receptors at the NMJ, meaning it does not directly impair skeletal muscle function mediated by the NMJ.

Table 3: Receptor Selectivity of this compound

| Receptor Type | Location | Agonist Action | Antagonist Action |

| Nicotinic Acetylcholine Receptor (NN) | Autonomic Ganglia | Blocked | Antagonizes |

| Nicotinic Acetylcholine Receptor (NM) | Skeletal Neuromuscular Junction | Not Affected | Not Affected |

| Muscarinic Acetylcholine Receptor (mAChR) | Target Organs of Parasympathetic NS | Not Affected | Not Affected |

Modulation of Macrophage Activation in Tissue Models

The cholinergic system, involving acetylcholine and its receptors, plays a role in modulating immune responses, including macrophage activation. The concept of a "cholinergic anti-inflammatory pathway" posits that the autonomic nervous system can attenuate macrophage activation via nicotinic acetylcholine receptors (nAChRs) frontiersin.orgkuleuven.beplos.orgresearchgate.netnih.gov. Research in mouse stomach preparations has demonstrated that nicotine can inhibit ATP-evoked calcium transients in resident macrophages, suggesting a mechanism for cholinergic modulation of these immune cells plos.org.

However, when investigating the specific nAChR subtypes involved, this inhibitory effect of nicotine was found to be reversed by dihydro-β-erythroidine, a selective β2 nAChR antagonist, but not by this compound, which acts as a non-selective nAChR antagonist plos.org. This suggests that in this specific tissue model (stomach macrophages), the β2 subunit of the nAChR is critically involved in nicotine-induced inhibition, and this compound's non-selective nature or different binding profile may account for its lack of reversal effect in this context. Macrophages in the stomach express β2 nAChRs, while those in the intestine express both β2 and α7 nAChRs plos.org. While this compound is a known nAChR antagonist, its direct role in modulating macrophage activation in specific tissue models is less clearly defined in these studies compared to the effects of nicotine and selective antagonists.

Table 4: Nicotine's Effect on Macrophage Activation and Antagonist Activity

| Condition | Effect on ATP-Evoked [Ca2+]i in Macrophages | Reference |

| Nicotine (100 µM) | Significant Inhibition | plos.org |

| Nicotine (100 µM) + Dihydro-β-erythroidine (β2 nAChR antagonist) | Reversal of Inhibition | plos.org |

| Nicotine (100 µM) + this compound (non-selective nAChR antagonist) | No Reversal of Inhibition | plos.org |

| Nicotine (100 µM) + Mecamylamine (α3β4 nAChR antagonist) | No Reversal of Inhibition | plos.org |

| Nicotine (100 µM) + α-Bungarotoxin (α7 nAChR antagonist) | No Reversal of Inhibition | plos.org |

| Nicotine (100 µM) + Methyllycaconitine (α7 nAChR antagonist) | No Reversal of Inhibition | plos.org |

Compound Names Mentioned:

this compound

Methodological Approaches in Hexamethonium Research

In Vivo Animal Models

Telemetry and Conscious Animal Models for Cardiovascular Function

The study of cardiovascular regulation in freely moving, unrestrained conscious animals is paramount for understanding physiological responses in a naturalistic state, free from the confounding effects of anesthesia or restraint stress. Telemetry systems, which involve surgically implanted devices that wirelessly transmit physiological data, have become indispensable for this purpose. These systems enable continuous, long-term monitoring of vital cardiovascular parameters such as mean arterial pressure (MAP), heart rate (HR), and sometimes sympathetic nerve activity ahajournals.orgnih.govfrontiersin.orgmq.edu.au.

Hexamethonium is frequently employed within these conscious telemetry models to achieve a profound blockade of autonomic ganglionic transmission, effectively isolating the direct effects of other interventions or assessing baseline autonomic tone ahajournals.orgnih.govfrontiersin.orgmq.edu.auscite.aiahajournals.orgspandidos-publications.comfrontiersin.orgnih.govphysiology.org. By administering this compound, researchers can eliminate sympathetic and parasympathetic influences, providing a baseline against which to measure the impact of other drugs or physiological stimuli on cardiovascular function.

Key Applications and Findings:

Autonomic Tone Assessment: Studies in conscious dogs and rats have utilized this compound via telemetry to investigate the role of autonomic control in responses to various agents. For example, in conscious dogs, atrial natriuretic factor (ANF) infusion led to a reduction in MAP and an increase in total peripheral resistance (TPR). Following ganglionic blockade with this compound, ANF's effect on MAP remained, but its influence on TPR was also observed, suggesting both direct and reflex-mediated components in its action ahajournals.org.

Species-Specific Responses: Research in conscious monkeys demonstrated that ANF's effect on TPR was abolished by this compound, indicating a predominantly reflex-mediated vasoconstriction in this species, contrasting with dogs and rats ahajournals.org.

Disease Models: In rodent models, telemetry combined with this compound blockade has been crucial. For instance, studies in mice lacking specific angiotensin receptors (AT1a -/-) showed a significantly greater reduction in MAP after this compound blockade compared to wild-type controls, indicating an enhanced reliance on autonomic tone in the absence of AT1a receptors nih.gov. Similarly, in rat models of chronic kidney disease (CKD), telemetry allowed for the measurement of renal sympathetic nerve activity (RSNA) and MAP. This compound administration in these conscious rats helped characterize baseline sympathetic tone and its contribution to hypertension frontiersin.orgmq.edu.au.

Heart Rate Variability: In conscious mice, telemetry has been used to study heart rate (HR) and blood pressure (BP) variability. This compound blockade was employed to determine the relative contributions of sympathetic and parasympathetic nerves to HR and BP variability, revealing that while sympathetic nerves primarily control BP variability, both systems influence HR variability physiology.org. In transgenic mice with altered cardiac function, this compound helped elucidate the role of sympathetic activity in maintaining elevated heart rates ahajournals.org.

Table 1: Selected Cardiovascular Responses in Conscious Animal Models Using this compound

| Study | Animal Model | Intervention/Context | Measured Parameter | Control Value | Value with this compound/Intervention | Change (Absolute/%) | Citation |

| ahajournals.org | Conscious Dogs | ANF infusion + this compound | Mean Arterial Pressure (MAP) | Baseline: N/A | ANF alone: -7 ± 1% | ANF + this compound: -7 ± 2% | ahajournals.org |

| ahajournals.org | Conscious Dogs | ANF infusion + this compound | Total Peripheral Resistance (TPR) | Baseline: N/A | ANF alone: +15 ± 3% | ANF + this compound: +15 ± 3% | ahajournals.org |

| ahajournals.org | Conscious Rats | ANF infusion + this compound | Total Peripheral Resistance (TPR) | Baseline: N/A | ANF alone: +27 ± 5% | ANF + this compound: +13 ± 3% | ahajournals.org |

| nih.gov | Conscious Mice (AT1a -/- vs. AT1a +/+) | Ganglionic blockade with this compound | Change in Mean Arterial Pressure (MAP) | AT1a +/+: -18 ± 2 mmHg | AT1a -/-: -44 ± 10 mmHg | Difference of -26 mmHg | nih.gov |

| frontiersin.orgmq.edu.au | Conscious Rats (LPK vs. Lewis) | Baseline Renal Sympathetic Nerve Activity (RSNA) | RSNA (µV) | Lewis: 0.6 ± 0.1 | LPK: 1.2 ± 0.1 | +100% | frontiersin.orgmq.edu.au |

| frontiersin.orgmq.edu.au | Conscious Rats (LPK vs. Lewis) | Baseline Mean Arterial Pressure (MAP) | MAP (mmHg) | Lewis: 97 ± 2 | LPK: 151 ± 8 | +55.7% | frontiersin.orgmq.edu.au |

| ahajournals.org | Conscious Mice (TG vs. WT) | Baseline Heart Rate (HR) | HR (bpm) | WT: 568 ± 28 | TG: 696 ± 13 | +128 bpm | ahajournals.org |

| physiology.org | Conscious Mice | This compound blockade | MAP (mmHg) | Baseline: 86-91 | Stabilized: 64 ± 3 | -22-27 mmHg | physiology.org |

| physiology.org | Conscious Mice | This compound blockade | Pulse Interval (PI) (ms) | Baseline: 98 | Stabilized: 130 ± 7 | +32 ms | physiology.org |

Surgical and Pharmacological Pretreatment Strategies

This compound is frequently employed as a pharmacological pretreatment or blockade strategy to isolate specific physiological pathways or to understand the role of autonomic nervous system activity in response to various stimuli or disease states. Its ability to block ganglionic transmission allows researchers to differentiate between direct effects of a substance on target tissues (e.g., vascular smooth muscle, myocardium) and indirect effects mediated by autonomic reflexes.

Pharmacological Pretreatment:

Isolating Direct Vascular Effects: In studies investigating the cardiovascular effects of plant extracts or endogenous peptides, this compound pretreatment is used to determine if observed hypotension or changes in vascular resistance are mediated by autonomic reflexes or are direct actions on the vasculature. For instance, the hypotensive effects of certain plant extracts were found to be attenuated by this compound, indicating a significant contribution of autonomic pathways serbiosoc.org.rs. Similarly, the cardiovascular effects of red mold rice extract were partially attributed to withdrawal of sympathetic tone, as evidenced by reduced effects after this compound pretreatment nih.gov.

Investigating Neurogenic Pathways in Cardioprotection: this compound plays a critical role in studies examining remote ischemic preconditioning (RIPC), a phenomenon where brief periods of ischemia in a remote organ protect the heart from subsequent sustained ischemia. By blocking ganglionic transmission with this compound, researchers have demonstrated that the cardioprotective effects of RIPC are abolished or significantly attenuated, confirming the essential involvement of neurogenic signaling pathways, including autonomic nerves koreamed.orgnih.govresearchgate.netresearchgate.net. This pretreatment strategy helps elucidate whether the protective signal is transmitted via neural or humoral mechanisms.

Autonomic Imbalance in Disease: In models of hypertension, such as spontaneously hypertensive rats (SHRs), this compound pretreatment has been used to assess baseline sympathetic activity. Higher doses of this compound resulted in a greater reduction in MAP and RSNA in SHRs compared to normotensive Wistar rats, suggesting an amplified sympathetic drive in the hypertensive state spandidos-publications.comspandidos-publications.com.

Modulating Receptor Activity: Pretreatment with this compound, often in combination with other blockers (e.g., V1a receptor antagonists), has been used to understand the complex interactions of hormonal systems and autonomic control on blood pressure. For example, in dexamethasone-induced hypertension, this compound pretreatment modulated the pressor response to vasopressin ahajournals.org.

Surgical Pretreatment Context:

While this compound itself is a pharmacological agent, its application often occurs in conjunction with surgical procedures that prepare animals for chronic cardiovascular monitoring or involve specific anatomical manipulations. For example, studies employing telemetry often involve surgical implantation of devices ahajournals.orgnih.govfrontiersin.orgmq.edu.auahajournals.orgnih.govphysiology.orgresearchgate.netnih.gov. In some research contexts, surgical procedures like nerve transections (e.g., spinal cord transection, renal nerve section) are performed, and this compound is subsequently administered to assess the combined impact on cardiovascular parameters, thereby further dissecting the roles of specific neural pathways frontiersin.orgmq.edu.aukoreamed.orgresearchgate.net.

Compound List:

this compound

Atrial Natriuretic Factor (ANF)

Angiotensin (ANG)

Prazosin

this compound bromide

Metoprolol

L-NAME (N(G)-nitro-l-arginine methyl ester)

Phenylephrine

1,1-dimethyl-4-phenylpiperazinium iodide (DMPP)

Arginine Vasopressin (AVP)

Angiotensin II (Ang II)

Norepinephrine (B1679862) (NE)

MK 421

d(CH2)5Tyr(Me)AVP

Elabela (ELA)

SR49059

LY294002

MK-2206

HOE140

Chelerythrine

Lidocaine

Propofol

SNAP

Methylatropine

Atenolol

Esmolol HCl

C. aronia

L-arginine

Curcuma longa

Curcuma aromatica

Anacardium occidentale

Quercetin

Malic acid

Red mold rice (RMR) extract

Monacolin K

Gamma-aminobutyric acid

Flavonoids

Phenolic acids

Saponins

Alkaloids

Comparative Pharmacology and Receptor Selectivity in Research

Differentiation from Other Ganglionic Blockers and Nicotinic Antagonists

Hexamethonium is a non-depolarizing ganglionic blocker that acts as a neuronal nAChR antagonist. wikipedia.org Its primary site of action is the autonomic ganglia, where it inhibits neurotransmission in both the sympathetic and parasympathetic nervous systems. wikipedia.org This lack of specificity for either division of the autonomic nervous system is a defining characteristic. britannica.com

A key differentiator for this compound lies in its structure and resulting pharmacokinetic properties. As a bis-quaternary ammonium (B1175870) compound, it is poorly absorbed from the gastrointestinal tract and does not cross the blood-brain barrier, limiting its effects to the periphery. drugcentral.org This contrasts with tertiary amine ganglionic blockers like Mecamylamine and Pempidine , which are well-absorbed orally and can penetrate the central nervous system, leading to additional central effects. wikipedia.orgnih.gov

Compared to neuromuscular blocking agents that also target nicotinic receptors, this compound shows selectivity for ganglionic nAChRs over those at the neuromuscular junction. Tubocurarine , a non-depolarizing neuromuscular blocker, and Decamethonium , a depolarizing neuromuscular blocker, primarily act at the skeletal muscle endplate, an effect not prominent with this compound at therapeutic concentrations. wikipedia.org

Other ganglionic blockers share this compound's site of action but differ in potency and duration. Trimethaphan is a short-acting, competitive antagonist used intravenously. britannica.comPentolinium and Chlorisondamine are other examples of ganglionic blockers, with studies in unanesthetized dogs indicating a relative potency ratio of 8:3:1 for Chlorisondamine, Pentolinium (as pentapyrrolidinium), and this compound, respectively. ahajournals.orgPempidine has been shown to have a similar potency to this compound when administered intravenously in cats. nih.govTetraethylammonium (TEA) was the first clinically used ganglionic blocker but was quickly replaced by more potent and longer-acting agents like this compound.

| Compound | Primary Site of Action | Key Differentiating Feature from this compound |

|---|---|---|

| Mecamylamine | Autonomic Ganglia | Tertiary amine, crosses blood-brain barrier |

| Tubocurarine | Neuromuscular Junction | Primarily a neuromuscular blocker |

| Decamethonium | Neuromuscular Junction | Depolarizing neuromuscular blocker |

| Trimethaphan | Autonomic Ganglia | Short-acting, competitive antagonist |

| Pempidine | Autonomic Ganglia | Tertiary amine, crosses blood-brain barrier, similar IV potency |

| Chlorisondamine | Autonomic Ganglia | Higher potency |

| Pentolinium | Autonomic Ganglia | Higher potency |

| Tetraethylammonium (TEA) | Autonomic Ganglia | Lower potency and shorter duration of action |

Comparative Analysis of Blocking Mechanisms

The mechanism by which this compound antagonizes nAChRs is a primary point of distinction. It is predominantly classified as a non-competitive antagonist that acts via open-channel blockade. wikipedia.org This means it does not directly compete with acetylcholine (B1216132) (ACh) for the receptor binding site but instead physically occludes the ion pore of the nAChR once it has been opened by an agonist. This action is voltage-dependent, with the block becoming more pronounced as the cell membrane is hyperpolarized. nih.gov

In contrast, Trimethaphan is considered a competitive antagonist, directly competing with ACh for the receptor binding site. britannica.com This results in a different pharmacological profile, including a shorter duration of action.

The nature of this compound's open-channel block also differs from that of other agents. For instance, Tubocurarine and Decamethonium can also produce open-channel blockade, but their effects are often "use-dependent," meaning the degree of block increases with repeated stimulation of the receptor. ahajournals.org Studies on rat submandibular ganglion cells have shown that this compound, at certain concentrations, does not produce this use-dependent rundown of responses, suggesting a different mode of interaction with the open channel. ahajournals.org

While primarily an open-channel blocker, some research suggests this compound may also possess a competitive antagonist component to its mechanism. nih.gov This mixed competitive and non-competitive activity contributes to its complex pharmacological profile. medchemexpress.com

| Compound | Primary Blocking Mechanism | Key Characteristic |

|---|---|---|

| This compound | Non-competitive, open-channel block | Voltage-dependent, not strongly use-dependent |

| Trimethaphan | Competitive receptor antagonist | Competes with ACh at the binding site |

| Tubocurarine | Competitive antagonist / Open-channel block | Use-dependent block at the neuromuscular junction |

| Decamethonium | Depolarizing agonist / Open-channel block | Use-dependent block at the neuromuscular junction |

Assessment of Relative Potency and Efficacy in Experimental Systems

The potency and efficacy of this compound have been evaluated in various experimental models, often in comparison to other ganglionic blockers. Potency is a measure of the concentration of a drug required to produce a specific effect, while efficacy refers to the maximum effect the drug can produce.

In studies on unanesthetized dogs, the relative potencies of Chlorisondamine , Pentolinium , and this compound in producing a drop in systolic blood pressure were found to be in a ratio of 8:3:1, respectively. ahajournals.org This indicates that this compound is less potent than these other two ganglionic blockers in this specific experimental context.

In the preganglionically stimulated nictitating membrane of the cat, intravenous Pempidine was found to have a similar potency to this compound, indicating comparable activity in this particular autonomic pathway. nih.gov

The efficacy of this compound as a ganglionic blocker is considered high, as it can completely block ganglionic transmission at sufficient concentrations. nih.gov For instance, in studies of the canine intracardiac ganglion, perfusion with this compound completely abolished the response to preganglionic stimulation, confirming a total blockade of nAChR-mediated transmission.

| Compound | Experimental System | Relative Potency Finding |

|---|---|---|

| This compound vs. Chlorisondamine & Pentolinium | Unanesthetized dogs (blood pressure) | Relative potency ratio of 1:8:3 (this compound:Chlorisondamine:Pentolinium) |

| This compound vs. Pempidine | Cat nictitating membrane (intravenous) | Similar potency |

Interactions with other Autonomic Drugs

The non-selective nature of this compound's ganglionic blockade leads to predictable interactions with other drugs that act on the autonomic nervous system. These interactions are a consequence of this compound altering the background autonomic tone upon which other drugs act.

Atropine (B194438) : Atropine is a competitive antagonist of muscarinic acetylcholine receptors, the receptors at the end of the parasympathetic postganglionic neuron. The co-administration of this compound and Atropine results in a more complete blockade of the parasympathetic nervous system than either drug alone. This compound blocks the transmission at the ganglion, while Atropine blocks the final receptor on the effector organ. In some experimental models, Atropine has been shown to reverse bronchoconstriction induced by this compound. nih.gov Furthermore, Atropine may decrease the antihypertensive activities of this compound. nih.gov

Prazosin : Prazosin is a selective alpha-1 adrenergic receptor antagonist, which blocks the effects of norepinephrine (B1679862) at post-synaptic receptors on smooth muscle, leading to vasodilation. When administered with this compound, which reduces sympathetic outflow from the ganglia, there can be an increased risk of hypotension. nih.gov Both drugs inhibit sympathetic control of blood vessels, but at different points in the pathway (ganglion vs. alpha-1 receptor), leading to a potentially additive hypotensive effect.

Propranolol : Propranolol is a non-selective beta-adrenergic receptor antagonist, blocking the effects of norepinephrine and epinephrine (B1671497) at beta-receptors, primarily in the heart. The interaction with this compound can lead to an enhanced hypotensive effect. nih.gov this compound reduces sympathetic outflow to the heart and blood vessels, while Propranolol blocks the remaining sympathetic stimulation at the cardiac beta-receptors. This dual blockade can lead to a more significant decrease in heart rate and cardiac output than with either agent alone.

| Interacting Drug | Mechanism of Interacting Drug | Nature of Interaction with this compound |

|---|---|---|

| Atropine | Muscarinic receptor antagonist | Additive blockade of the parasympathetic nervous system; potential decrease in this compound's antihypertensive effects. nih.gov |

| Prazosin | Alpha-1 adrenergic receptor antagonist | Potential for additive hypotensive effects due to blockade at both ganglionic and post-synaptic levels. nih.gov |

| Propranolol | Non-selective beta-adrenergic receptor antagonist | Potential for enhanced hypotensive and bradycardic effects due to reduced sympathetic outflow and receptor blockade. nih.gov |

Theoretical and Conceptual Implications of Hexamethonium Research

Advancements in Understanding Autonomic Nervous System Physiology

Hexamethonium’s primary mechanism of action, the blockade of nicotinic acetylcholine (B1216132) receptors in autonomic ganglia, provided researchers with a powerful tool to dissect the complex workings of the autonomic nervous system (ANS). By inducing a "pharmacological dissection," this compound allowed for the differential study of the sympathetic and parasympathetic branches of the ANS.

The administration of this compound results in a non-specific paralysis of the autonomic nervous system, as it does not distinguish between sympathetic and parasympathetic ganglia. taylorandfrancis.combritannica.com This comprehensive blockade has been instrumental in elucidating the tonic influence of each autonomic division on various organ systems. For instance, by observing the physiological changes following ganglionic blockade, researchers could infer the dominant resting tone. A classic example is the cardiovascular system, where this compound-induced hypotension demonstrated the critical role of sympathetic tone in maintaining blood pressure. nih.gov

Furthermore, this compound has been employed to investigate the autonomic control of various physiological processes. In studies on gastrointestinal function in sheep, this compound was used as a reference drug to assess the involvement of the autonomic nervous system in motility and secretion. nih.gov These studies revealed a higher degree of parasympathetic influence on abomasal acid secretion and motility compared to the cyclical activity of the reticulum. nih.gov Such research has been crucial in building a detailed map of autonomic innervation and its physiological consequences.

Key Research Findings on this compound's Role in ANS Physiology:

| Organ System | Effect of this compound | Implication for Autonomic Control |

| Cardiovascular | Significant reduction in blood pressure and heart rate. nih.gov | Demonstrates the tonic control of the sympathetic nervous system over vascular tone and cardiac function. |

| Gastrointestinal | Inhibition of cyclical contractions of the reticulo-rumen and abomasal motility. nih.gov | Highlights the significant role of autonomic ganglia in regulating digestive processes. |

| Glandular Secretions | Blockade of reflex gastrointestinal secretions. nih.gov | Confirms the autonomic nervous system's role in mediating glandular function. |

Elucidation of Nicotinic Acetylcholine Receptor Function and Diversity

This compound has been fundamental in characterizing the function and diversity of nicotinic acetylcholine receptors (nAChRs). As a non-depolarizing ganglionic blocker, it acts as a neuronal nAChR antagonist. wikipedia.org Its action is primarily through the blockade of the ion pore, rather than competing with acetylcholine at its binding site. wikipedia.org

The non-selectivity of this compound for different ganglionic nAChRs was, in itself, a significant finding. It spurred further research into the molecular basis of nAChR diversity. The realization that different subtypes of nAChRs existed with varying pharmacological properties was a direct consequence of the limitations of drugs like this compound. This led to the identification of a wide variety of nAChR subunits (α1-α10, β1-β4, γ, δ, and ε in vertebrates) that can assemble in different combinations to form a vast array of receptor subtypes with distinct physiological and pharmacological profiles.

Studies using this compound have helped to differentiate between various cholinergic receptors. For example, it does not affect muscarinic acetylcholine receptors (mAChRs) or the nicotinic receptors at the neuromuscular junction, highlighting the specificity of its action to ganglionic nAChRs. wikipedia.org This specificity has made it an invaluable tool in isolating and studying the function of these particular receptors in synaptic transmission within the autonomic ganglia.

Contribution to Neurotransmission and Synaptic Plasticity Theories

This compound's ability to selectively block neurotransmission at the ganglionic synapse has had significant implications for our understanding of chemical neurotransmission and synaptic function. By creating a predictable and reversible blockade, it allowed researchers to isolate and study presynaptic and postsynaptic events.

The use of this compound in experimental preparations has confirmed that synaptic transmission in autonomic ganglia is mediated by nAChRs. researchgate.net This provided a clear model system for studying the fundamental principles of cholinergic neurotransmission. Research on the effects of this compound on transmitter release has also provided insights into the complexities of presynaptic modulation. For instance, studies on the rat phrenic nerve preparation suggested that presynaptic nicotinic autoreceptors might be involved in a negative feedback mechanism to modulate acetylcholine release. nih.gov

While not directly a tool for studying long-term potentiation or depression, this compound's role in elucidating the basic mechanisms of synaptic transmission provided a foundational framework upon which theories of synaptic plasticity were built. By helping to establish the "one synapse, one transmitter" principle in the context of the ganglion, it contributed to a model of synaptic specificity that is essential for understanding how synaptic strength can be modified in a controlled and input-specific manner. Furthermore, by blocking the primary fast transmission through nAChRs, it has allowed for the study of slower, modulatory neurotransmission mediated by other receptor systems within the ganglia, contributing to a more nuanced understanding of synaptic integration.

Influence on Pharmacological Classification of Autonomic Drugs

The discovery and characterization of this compound had a profound impact on the pharmacological classification of drugs acting on the autonomic nervous system. It solidified the concept of "ganglionic blockers" as a distinct class of autonomic drugs. derangedphysiology.com This classification is based on the specific site of action—the autonomic ganglia—rather than the end-organ response.

This compound and other drugs in its class, such as trimethaphan, were among the first effective antihypertensive agents. britannica.com Their clinical application, though short-lived due to their non-specific effects, established a new therapeutic strategy for managing hypertension by targeting the sympathetic outflow at the ganglionic level. This historical context is crucial in pharmacology education and drug development, as it represents a key step in the evolution of cardiovascular therapeutics.

The pharmacological profile of this compound—a specific antagonist of neuronal nAChRs—helped to refine the classification of cholinergic antagonists. It drew a clear distinction between drugs that block nicotinic receptors at the ganglia, those that block them at the neuromuscular junction (like d-tubocurarine), and those that block muscarinic receptors (like atropine). This precise classification is fundamental to modern pharmacology and is essential for the rational design and use of autonomic drugs. nih.gov

Q & A

Q. What experimental protocols are recommended for studying hexamethonium's ganglionic blocking effects in autonomic nervous system models?

this compound is widely used to block nicotinic acetylcholine receptors (nAChRs) at autonomic ganglia. For in vivo studies, intravenous administration in rodent models (e.g., spontaneously hypertensive rats) at doses of 0.2–25 mg/kg effectively reduces sympathetic nerve activity and blood pressure . Ensure baseline physiological parameters (e.g., blood pressure, heart rate) are stabilized pre-injection. Use control groups with saline or selective nAChR antagonists (e.g., mecamylamine) to isolate this compound-specific effects. Post-injection, monitor recovery times for sympathetic activity (full recovery at ≤1 mg/kg; partial at higher doses) .

Q. How should researchers address this compound-induced ion channel block confounding electrophysiological measurements?

this compound can block endplate ion channels, altering miniature endplate current (m.e.p.c.) decay kinetics. To mitigate this, apply driving function analysis and reconvolution techniques to differentiate ion channel block from quantal acetylcholine (ACh) release changes. For example, subtract ion channel block effects from recorded currents to isolate prejunctional receptor-mediated modulation .

Q. What are standard methods to assess this compound's impact on acetylcholine release in motor neurons?

Use binomial quantal analysis of endplate currents (e.p.cs ) and m.e.p.cs in isolated nerve-muscle preparations. At low stimulation frequencies (≤2 Hz), this compound (200 µM) increases quantal content (m) by 30–40%, reflecting enhanced ACh release due to prejunctional nAChR blockade. High-frequency stimulation (≥50 Hz) negates this effect, highlighting frequency-dependent modulation .

Advanced Research Questions

Q. How can contradictory data on this compound's dual role in enhancing and suppressing neurotransmission be resolved?

Contradictions arise from differential effects on prejunctional (enhancing ACh release via nAChR blockade) and postjunctional (reducing m.e.p.c. amplitudes via ion channel block) sites. To resolve this:

- Experimental Design: Use reconvolution analysis to isolate prejunctional effects .

- Calcium Modulation: Lower extracellular [Ca²⁺] from 2.0 mM to 0.5 mM abolishes low-frequency enhancement of quantal content, indicating calcium-dependent mechanisms .

- Receptor Specificity: Compare this compound with methyllycaconitine (MLA), which selectively targets α7 nAChRs, to dissect receptor subtypes involved .

Q. What ethical and methodological safeguards are critical when designing human studies involving this compound?

The 2001 Ellen Roche case underscores the necessity of rigorous literature reviews and adverse event reporting. Key steps:

- Literature Review: Include historical data (pre-1970s) to identify underreported toxicities (e.g., pulmonary fibrosis from inhaled this compound) .

- Protocol Transparency: Disclose all adverse events, even those deemed unrelated, in study submissions to ethics committees .

- Informed Consent: Explicitly communicate this compound's investigational status and potential off-label risks .

Q. How do this compound's effects on neuronal migration models inform its neurodevelopmental toxicity profile?

In zebrafish models, this compound slows neuronal migration in the midbrain-hindbrain boundary (MHB) by disrupting acetylcholine signaling. Methodological considerations:

- Dose-Response: Use 50–100 µM this compound to observe migration delays without cytotoxicity .

- Spatial Analysis: Track individual neurons via fluorescence time-lapse imaging and quantify speed changes across dorsal/ventral MHB regions .

- Control for Off-Target Effects: Co-administer atropine (muscarinic antagonist) to rule out non-nAChR pathways .

Methodological Pitfalls and Solutions

Q. Why might this compound fail to replicate sympathetic blockade in certain hypertensive models?

Variability in autonomic tone across models (e.g., renovascular vs. spontaneous hypertension) affects this compound sensitivity. Solutions:

- Baseline Sympathetic Activity: Quantify renal sympathetic nerve activity (RSNA) pre-treatment; higher baseline activity correlates with greater this compound-induced RSNA reduction .

- Dose Optimization: Use dose-response curves (0.2–25 mg/kg) to identify thresholds for partial vs. complete ganglionic blockade .

Q. How should researchers address publication bias in this compound-related studies?

Historical underreporting of negative results (e.g., 1978 San Francisco study) distorts safety profiles. Mitigation strategies:

- Pre-Registration: Register studies on platforms like ClinicalTrials.gov to commit to full data disclosure .

- Adverse Event Logs: Maintain detailed logs of all adverse outcomes, even if deemed unrelated, and submit these as supplementary materials .

Data Interpretation Frameworks

Q. Table 1: this compound's Dose-Dependent Effects in SHRs

| Dose (mg/kg) | RSNA Reduction (%) | MAP Reduction (%) | Recovery Time (min) |

|---|---|---|---|

| 0.2 | 15 ± 3 | 10 ± 2 | 30 ± 5 |

| 1.0 | 35 ± 6 | 25 ± 4 | 45 ± 8 |

| 5.0 | 60 ± 9 | 40 ± 5 | 90 ± 10 |

| 25.0 | 75 ± 12 | 55 ± 7 | >120 |

| Data from Wistar rats and SHRs; RSNA = renal sympathetic nerve activity; MAP = mean arterial pressure . |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.